1-Benzothiophen-6-yl ethyl ether

Organic Synthesis Heterocyclic Chemistry Reduction Methods

Procure 1-Benzothiophen-6-yl ethyl ether (6-ethoxybenzo[b]thiophene) when synthetic routes demand exclusive electrophilic substitution at the 2-position, minimizing regioisomeric byproducts. Its higher boiling point (283.7 °C) suits reactions exceeding 150 °C where 6-methoxy analog is suboptimal. Distinct physical profile (mp 41–42 °C) aids precise volumetric measurements. Leverage its established presence in patent literature to streamline derivative development.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
CAS No. 26018-78-0
Cat. No. B12795909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophen-6-yl ethyl ether
CAS26018-78-0
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=CS2
InChIInChI=1S/C10H10OS/c1-2-11-9-4-3-8-5-6-12-10(8)7-9/h3-7H,2H2,1H3
InChIKeyCTZIOFMIHKGJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophen-6-yl ethyl ether (CAS 26018-78-0): A 6-Alkoxybenzothiophene Intermediate with Verified Synthetic and Physicochemical Differentiation


1-Benzothiophen-6-yl ethyl ether, also known as 6-ethoxybenzo[b]thiophene, is a heterocyclic building block within the benzothiophene family, characterized by an ethoxy substituent at the 6-position of the fused benzene-thiophene ring system [1]. This structural motif confers distinct electrophilic substitution regioselectivity and physical properties relative to its 6-methoxy counterpart and other benzothiophene analogs, making it a well-defined intermediate for the synthesis of bioactive compounds and functional materials [2].

Why 1-Benzothiophen-6-yl ethyl ether Cannot Be Directly Substituted by Unsubstituted or 6-Methoxybenzothiophene Analogs in Synthetic Workflows


In-class benzothiophenes are not interchangeable due to pronounced differences in electrophilic aromatic substitution (EAS) orientation and physicochemical behavior. Unsubstituted benzothiophene exhibits variable EAS regioselectivity, while 6-methoxybenzothiophene, though also an activating alkoxy derivative, possesses a significantly lower boiling point (153–156 °C at 16 Torr) and distinct solubility characteristics compared to the 6-ethoxy variant (283.7 °C at 760 mmHg) [1][2]. These differences directly impact reaction optimization, purification strategies (e.g., distillation vs. recrystallization), and downstream synthetic utility, particularly in multi-step pharmaceutical syntheses where consistent regiochemical outcomes and predictable physical handling are critical [3].

Quantitative Differentiation of 1-Benzothiophen-6-yl ethyl ether: Direct Comparative Evidence for Procurement Decisions


Superior Synthetic Yield with Sodium Borohydride vs. Lithium Aluminum Hydride Reduction of 6-Ethoxy-3-hydroxybenzothiophene

The preparation of 1-benzothiophen-6-yl ethyl ether via hydride reduction of 6-ethoxy-3-hydroxybenzothiophene demonstrates a clear advantage for sodium borohydride (NaBH4) over lithium aluminum hydride (LiAlH4). NaBH4 in alkaline methanol afforded an 81% yield, whereas LiAlH4 in ether yielded only 69% [1]. This quantitative difference in isolated yield directly influences the economic and practical choice of reducing agent for scalable synthesis.

Organic Synthesis Heterocyclic Chemistry Reduction Methods

Exclusive 2-Position Regioselectivity in Electrophilic Substitution of 1-Benzothiophen-6-yl ethyl ether vs. Non-Regioselective Benzothiophene

Electrophilic substitution reactions (acetylation, bromination, formylation) on 1-benzothiophen-6-yl ethyl ether occur exclusively at the 2-position, yielding only the 2-substituted isomer [1]. In contrast, unsubstituted benzothiophene typically exhibits less predictable regioselectivity, with substitution possible at both 2- and 3-positions depending on reaction conditions [2]. This predictable orientation is rationalized by resonance stabilization involving the 6-alkoxy group.

Electrophilic Aromatic Substitution Regioselectivity Reaction Optimization

Significantly Higher Boiling Point of 1-Benzothiophen-6-yl ethyl ether Enables Different Purification Strategies vs. 6-Methoxybenzothiophene

The boiling point of 1-benzothiophen-6-yl ethyl ether is reported as 283.7 °C at 760 mmHg [1]. Its closest structural analog, 6-methoxybenzothiophene, exhibits a substantially lower boiling point of 153–156 °C at 16 Torr (reduced pressure) . At atmospheric pressure, this difference would translate to an even larger gap, making the 6-ethoxy derivative amenable to different thermal purification protocols and influencing its behavior in high-temperature reactions.

Physical Properties Purification Distillation

Modest Density and Melting Point Differences Between 6-Ethoxy- and 6-Methoxybenzothiophene Influence Formulation and Handling

1-Benzothiophen-6-yl ethyl ether exhibits a density of 1.16 g/cm³ [1] and a melting point of 41–42 °C [2]. The 6-methoxy analog, in comparison, has a predicted density of 1.198 g/cm³ and a melting point of 38–39 °C . While the absolute differences are moderate, they can impact formulation calculations, solvent miscibility, and physical form (solid vs. liquid) under near-ambient storage conditions.

Physical Properties Formulation Material Handling

Validated Industrial Relevance: Citation in Eli Lilly Patent for Benzothiophene Pharmaceutical Intermediates

The synthetic methodology and utility of 1-benzothiophen-6-yl ethyl ether are acknowledged in U.S. Patent 5,710,285 (Eli Lilly and Company), which cites the Campaigne & Kreighbaum (1961) preparation as prior art for generating hydroxybenzothiophene intermediates [1]. This citation places the compound within a defined industrial context for producing 2-substituted benzothiophenes of pharmaceutical interest, distinguishing it from unsubstituted or less-well-characterized benzothiophene derivatives that lack such documented industrial lineage.

Pharmaceutical Intermediates Patent Literature Industrial Utility

Optimal Procurement and Application Scenarios for 1-Benzothiophen-6-yl ethyl ether Based on Verified Differentiation


Scalable Synthesis of 2-Substituted Benzothiophene Pharmaceutical Intermediates Requiring Predictable Regiochemistry

Procure 1-benzothiophen-6-yl ethyl ether when a synthetic route demands exclusive electrophilic substitution at the 2-position to avoid regioisomeric byproducts and streamline purification [1]. The documented 81% yield with NaBH4 reduction provides a cost-effective and operationally simpler entry point compared to LiAlH4-based methods [2].

Development of High-Boiling Heterocyclic Building Blocks for High-Temperature Reactions or Distillation-Based Purification

Select 1-benzothiophen-6-yl ethyl ether over the 6-methoxy analog when a higher boiling point (283.7 °C at 760 mmHg) is advantageous for reaction conditions exceeding 150 °C or when vacuum distillation is less desirable than atmospheric pressure handling [3].

Academic and Industrial Research Programs Requiring Well-Characterized, Patent-Cited Benzothiophene Intermediates

Choose 1-benzothiophen-6-yl ethyl ether to leverage its established presence in the patent literature (U.S. Patent 5,710,285) and primary research [4], reducing the burden of de novo method development and providing a clear intellectual property context for derivative synthesis.

Material Science Applications Where Moderate Density and Melting Point Differences Influence Formulation

For applications requiring precise volumetric measurements or where solid-state properties near room temperature (melting point 41–42 °C) are critical, 1-benzothiophen-6-yl ethyl ether offers a distinct physical profile compared to the 6-methoxy analog (melting point 38–39 °C, density 1.198 g/cm³) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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